4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,2-dimethylpropanoylamino group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 2,2-dimethylpropanoylamino Group: This step involves the acylation of the benzamide core with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine.
Attachment of the 2-methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide
- 4-(2,2-dimethylpropanoylamino)-N-(2-chlorophenyl)benzamide
- 4-(2,2-dimethylpropanoylamino)-N-(2-nitrophenyl)benzamide
Uniqueness
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-11-9-13(10-12-14)17(22)21-15-7-5-6-8-16(15)24-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPCECCFOIEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350630 |
Source
|
Record name | 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5759-68-2 |
Source
|
Record name | 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.